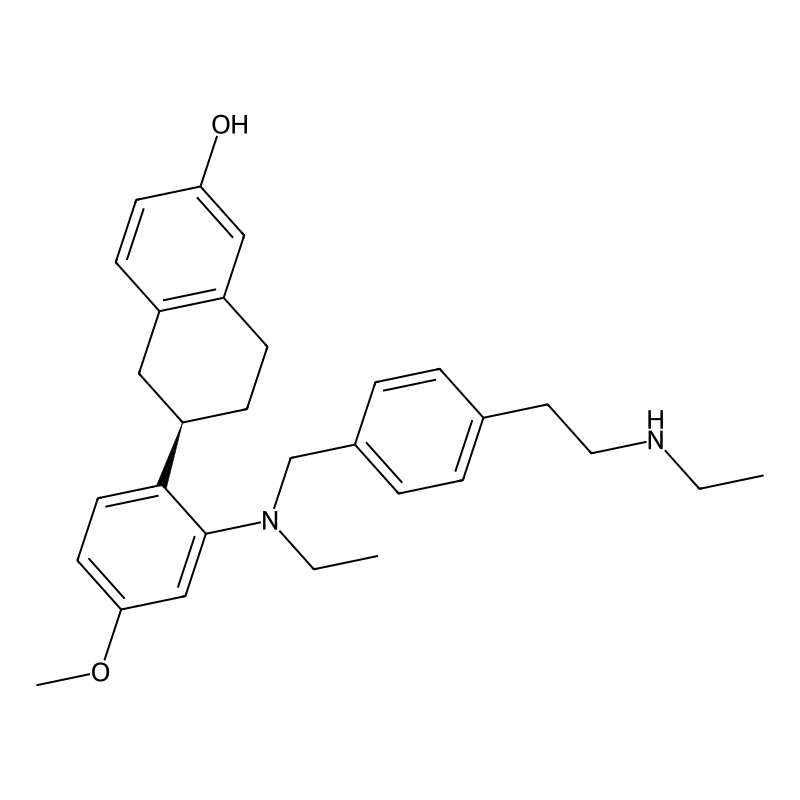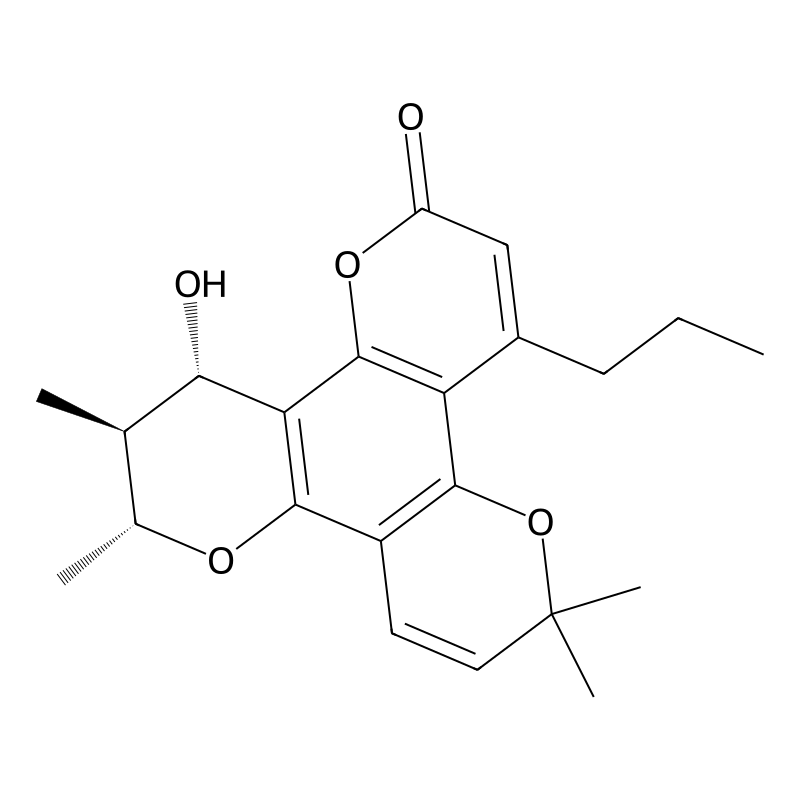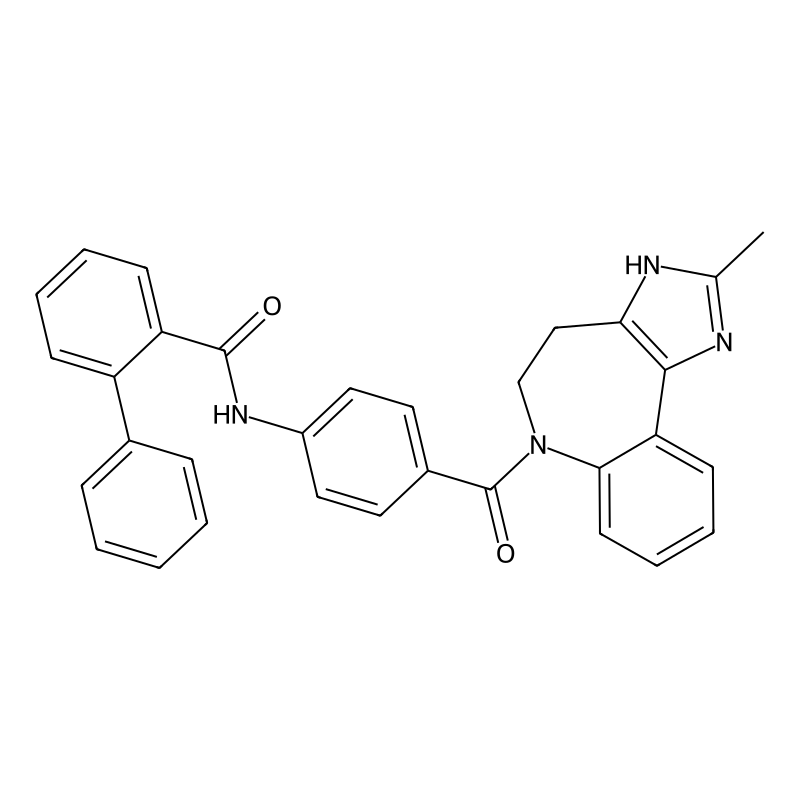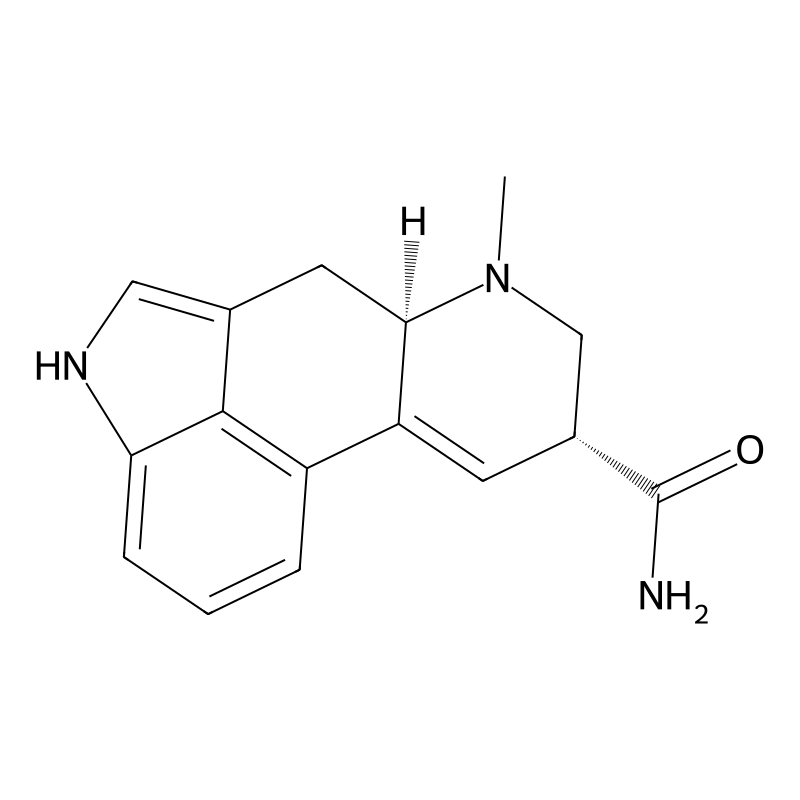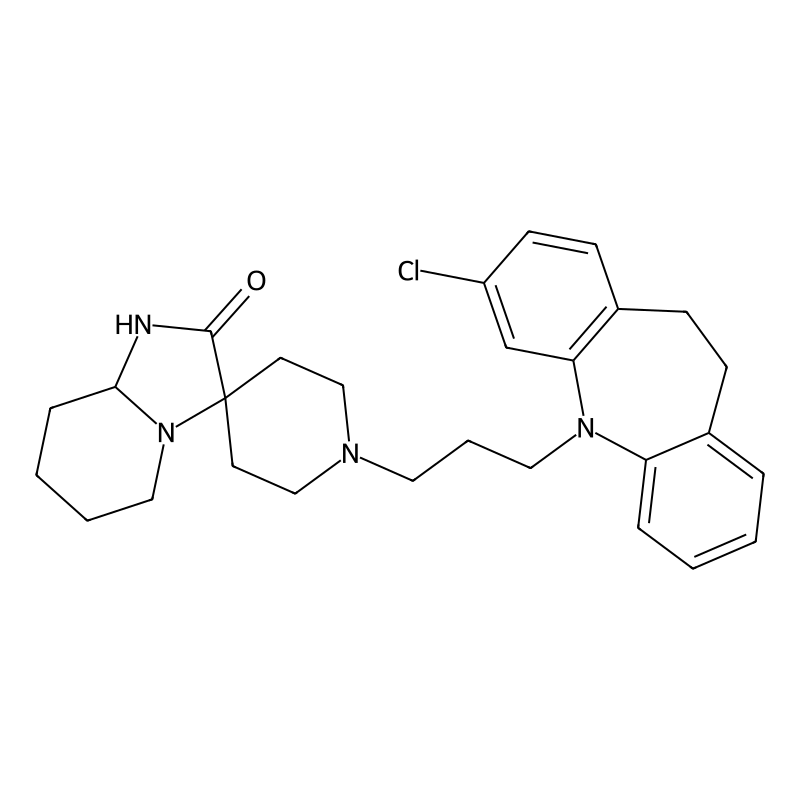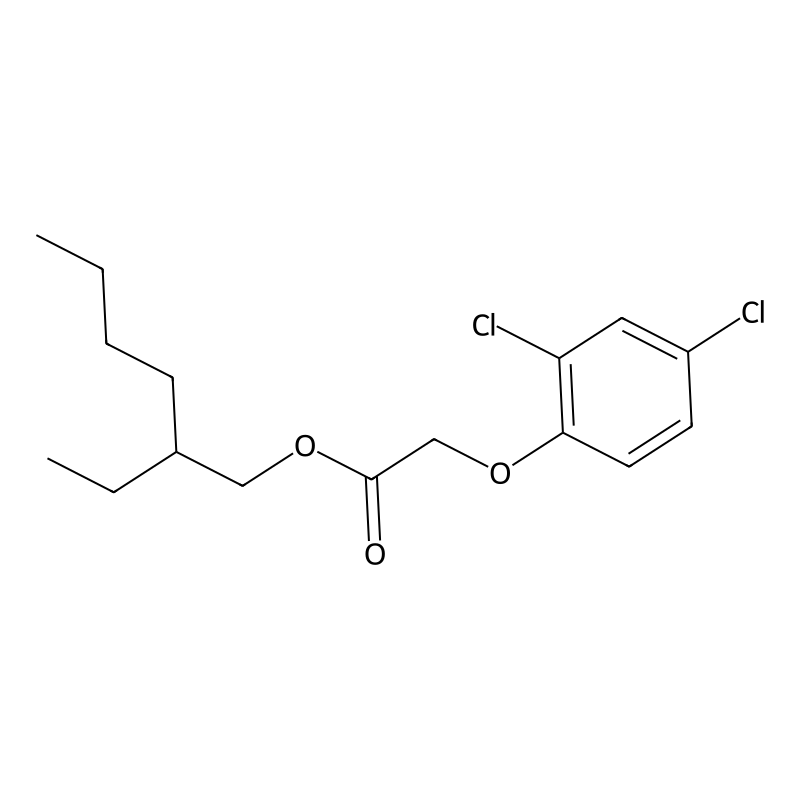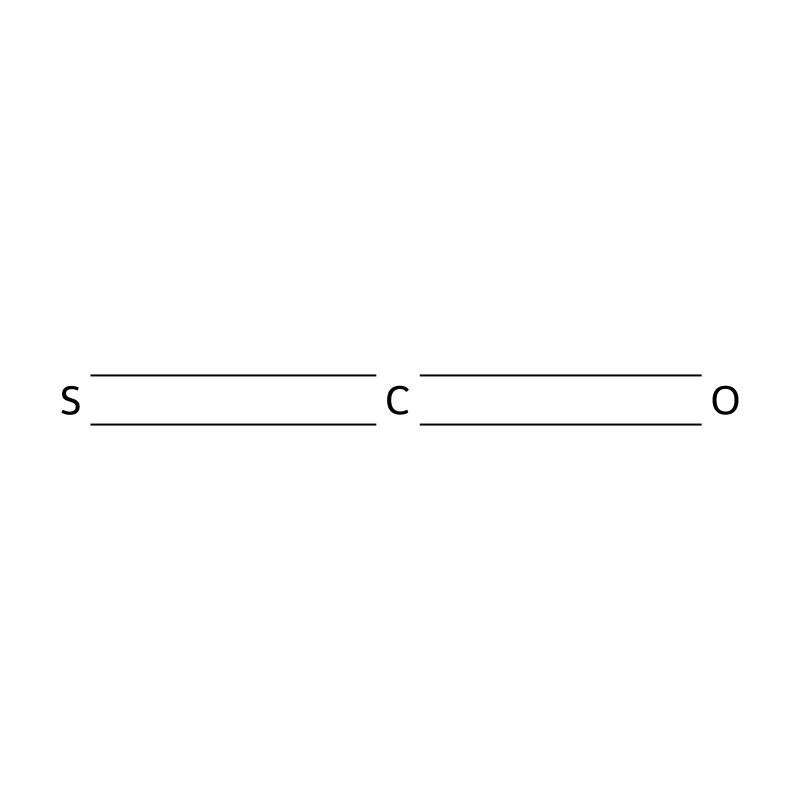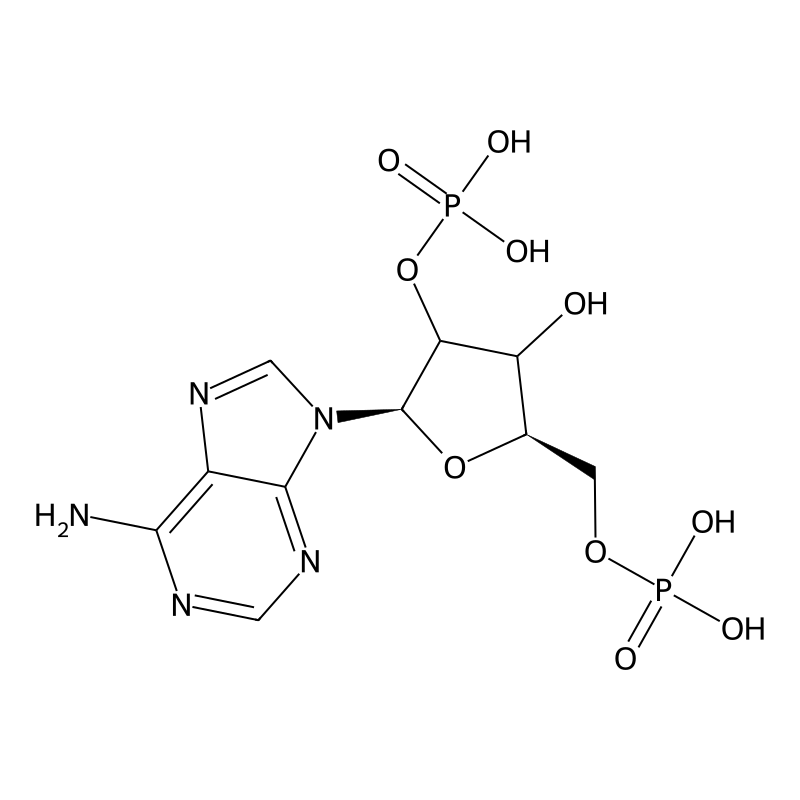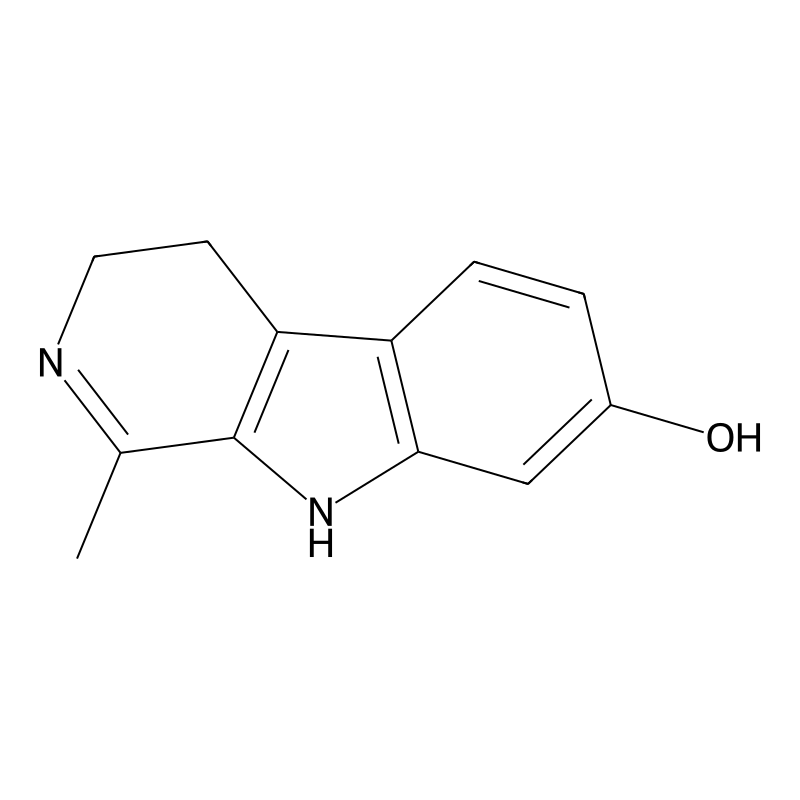(E)-4-chlorobut-2-enoic acid
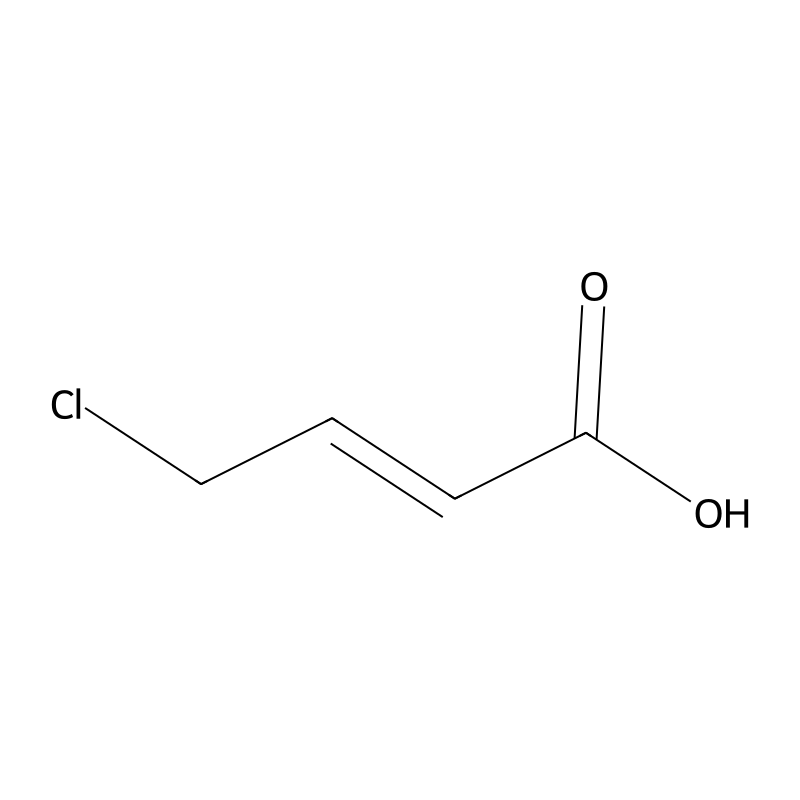
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(E)-4-chlorobut-2-enoic acid is an organic compound with the molecular formula C₄H₅ClO₂ and a molecular weight of 120.53 g/mol. It is characterized by a chlorine atom attached to the fourth carbon of a butenoic acid chain, which features a conjugated double bond and a carboxylic acid functional group. This unique structure imparts distinctive chemical properties and reactivity, making it a valuable compound in various scientific research applications, particularly in organic synthesis and biological studies.
- Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
- Reduction: Reduction reactions can convert the double bond or the carboxylic acid group into other functional groups.
- Substitution: The chlorine atom can be substituted with other nucleophiles, leading to various derivatives.
Common Reagents and Conditions- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
- Substitution: Nucleophiles like hydroxide ions or amines can be utilized under basic or neutral conditions.
Several methods exist for synthesizing (E)-4-chlorobut-2-enoic acid:
- Halogenation of Butenoic Acid: Chlorine is added to butenoic acid under controlled conditions to favor the formation of the (E)-isomer.
- Grignard Reaction: A suitable Grignard reagent reacts with a chlorinated precursor to yield this compound.
- Industrial Production: This compound can be produced on an industrial scale by chlorinating butenoic acid derivatives using chlorine gas in the presence of a catalyst, typically under moderate temperatures with controlled addition rates to ensure high yield and purity .
(E)-4-chlorobut-2-enoic acid serves various purposes in scientific research and industry:
- Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
- Biology: The compound is investigated for its potential role in enzyme inhibition and protein modification.
- Medicine: There is ongoing research into its therapeutic applications, particularly as a precursor for drug synthesis.
- Industry: It finds utility in producing specialty chemicals and intermediates for various industrial processes .
Several compounds share structural similarities with (E)-4-chlorobut-2-enoic acid, each possessing unique characteristics:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (E)-3-chlorobut-2-enoic acid | C₄H₅ClO₂ | Chlorine at the third carbon position |
| (E)-4-(dimethylamino)but-2-enoic acid | C₆H₁₁NO₂ | Contains a dimethylamino group |
| Butanoic acid | C₄H₈O₂ | No halogen or double bond present |
| (E)-4-fluorobut-2-enoic acid | C₄H₅FO₂ | Fluorine substitution instead of chlorine |
Uniqueness
(E)-4-chlorobut-2-enoic acid is unique due to its specific structural features, particularly the presence of both a chlorine atom and a conjugated double bond within a carboxylic acid framework. This combination influences its reactivity and potential applications in synthetic chemistry and biological systems .
